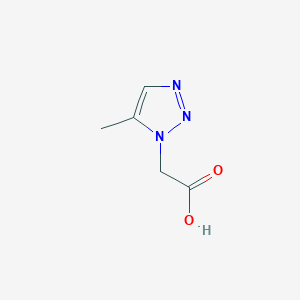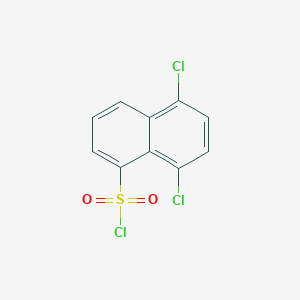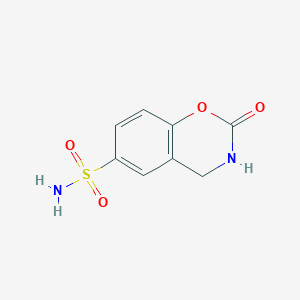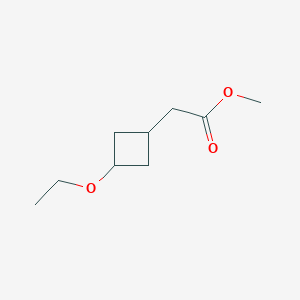![molecular formula C14H20O4 B6617601 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid CAS No. 1803583-21-2](/img/structure/B6617601.png)
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid, also known as CMAA, is a carboxylic acid containing adamantane, an adamantane derivative. It is an important compound with a wide range of applications in the chemical and pharmaceutical industries. CMAA is used as an intermediate in the synthesis of various pharmaceuticals and other compounds, and it has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been investigated for its ability to reduce the toxicity of certain drugs and for its potential use in the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not yet fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-microbial properties. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has been found to reduce the toxicity of certain drugs and to have potential therapeutic applications in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid in laboratory experiments is its availability and ease of synthesis. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is not water soluble, which can make it difficult to use in certain applications. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be difficult to purify, and it is relatively expensive.
Zukünftige Richtungen
The potential therapeutic applications of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid are still being explored. Additionally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used as an additive in the synthesis of pharmaceuticals and other compounds. Furthermore, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop new drugs or to reduce the toxicity of existing drugs. Finally, 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid could be used to develop novel materials with improved properties.
Synthesemethoden
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can be synthesized by a variety of methods, including the reaction of adamantan-2-ol with carbon dioxide in the presence of an acid catalyst. The reaction of adamantan-2-ol with carbon dioxide is a two-step process. In the first step, adamantan-2-ol reacts with carbon dioxide in the presence of an acid catalyst to form adamantan-2-yl carbonate. In the second step, the adamantan-2-yl carbonate is hydrolyzed to form 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid.
Eigenschaften
IUPAC Name |
2-[2-(carboxymethyl)-2-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGYZUFDNXHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)
![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)


![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)



![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)

![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)